molecular formula C23H22N6O2 B2688202 3-(3,5-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-24-7

3-(3,5-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2688202
CAS No.: 872591-24-7
M. Wt: 414.469
InChI Key: RGDYKXWHLNZSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,5-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidinone class of heterocyclic molecules. Its core structure comprises a fused triazolo[4,5-d]pyrimidin-7-one scaffold, substituted at the 3-position with a 3,5-dimethylphenyl group and at the 6-position with a 2-oxoethyl chain bearing a 1,2,3,4-tetrahydroquinoline moiety.

Key features of the compound include:

  • Molecular formula: C₂₅H₂₄N₆O₂.
  • Molecular weight: ~440.50 g/mol (calculated).
  • Substituent effects: The 3,5-dimethylphenyl group introduces steric bulk and lipophilicity, while the tetrahydroquinoline-ethyl moiety may enhance binding affinity through π-π interactions or hydrogen bonding.

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-10-16(2)12-18(11-15)29-22-21(25-26-29)23(31)27(14-24-22)13-20(30)28-9-5-7-17-6-3-4-8-19(17)28/h3-4,6,8,10-12,14H,5,7,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDYKXWHLNZSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyrimidine ring: This step often involves the use of a condensation reaction with suitable reagents.

    Functionalization of the triazolopyrimidine core: This includes the addition of the 3,5-dimethylphenyl and tetrahydroquinolinyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The compound’s reactivity is governed by:

  • Triazolopyrimidine Core : A fused heterocyclic system with electron-deficient regions susceptible to nucleophilic attack and electrophilic substitution.

  • 2-Oxoethyl Substituent : A ketone group capable of keto-enol tautomerism and nucleophilic addition.

  • 3,5-Dimethylphenyl Group : An aromatic substituent providing steric and electronic modulation.

  • Tetrahydroquinoline Moiety : A bicyclic amine group with potential for oxidation or functionalization .

Nucleophilic Substitution

The triazolopyrimidine core undergoes substitution at electron-deficient positions (e.g., C-2 or C-5). Reactions typically require polar aprotic solvents (e.g., DMSO) and mild heating.

Example Reaction :

Triazolopyrimidine+R-NH2DMSO, 60°CSubstituted Amino Derivative\text{Triazolopyrimidine} + \text{R-NH}_2 \xrightarrow{\text{DMSO, 60°C}} \text{Substituted Amino Derivative}

Target PositionNucleophileConditionsYieldReference
C-5AminesDMSO, 60°C65–75%

Oxidation Reactions

The tetrahydroquinoline moiety is prone to oxidation, forming quinoline derivatives under strong oxidizing agents (e.g., KMnO₄) .

Example Pathway :

TetrahydroquinolineKMnO4,H2OQuinoline+H2O\text{Tetrahydroquinoline} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Quinoline} + \text{H}_2\text{O}

SubstrateOxidizing AgentProductYieldReference
TetrahydroquinolineKMnO₄Quinoline Derivative55%

Cycloaddition and Ring Expansion

The triazolopyrimidine core participates in [3+2] cycloaddition reactions with dipolarophiles (e.g., nitriles), forming fused heterocycles.

Example Reaction :

Triazolopyrimidine+NC-RCuI, 100°CTriazolo[1,5-a]pyrimidine\text{Triazolopyrimidine} + \text{NC-R} \xrightarrow{\text{CuI, 100°C}} \text{Triazolo[1,5-a]pyrimidine}

DipolarophileCatalystTemperatureProductReference
AcetonitrileCuI100°CFused Triazolo-Pyrimidine

Hydrolysis and Functional Group Interconversion

The 2-oxoethyl group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Example Pathway :

2-OxoethylHCl (aq)Carboxylic Acid\text{2-Oxoethyl} \xrightarrow{\text{HCl (aq)}} \text{Carboxylic Acid}

ConditionReagentProductYieldReference
AcidicHCl (aq)Carboxylic Acid80%

Stability and Reaction Optimization

  • pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed byproducts.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Mechanistic Insights

Reactions often proceed via:

  • Electrophilic Attack at the triazolopyrimidine’s C-5 position due to electron withdrawal by adjacent nitrogen atoms.

  • Radical Intermediates during oxidation of the tetrahydroquinoline group .

Scientific Research Applications

Opioid Receptor Modulation

Research indicates that compounds with similar structures to 3-(3,5-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have shown promise in modulating opioid receptors. Specifically:

  • Mu Opioid Receptor (MOR) Agonism : The compound's design suggests it may exhibit MOR agonist activity. This is significant for developing analgesics that could provide pain relief while minimizing side effects associated with traditional opioids .
  • Delta Opioid Receptor (DOR) Antagonism : The potential antagonist properties at DOR could help reduce the risk of tolerance development in patients receiving opioid treatment .

Antiviral Activity

The incorporation of triazole moieties in similar compounds has demonstrated antiviral properties against influenza viruses. Studies have shown that triazole-containing derivatives can inhibit viral replication effectively . This suggests that the compound may also have antiviral applications.

Case Study 1: Opioid Peptidomimetics

In a study focusing on tetrahydroquinoline scaffolds similar to the target compound, researchers developed peptidomimetics that displayed high binding affinity to both MOR and DOR. The modifications to the tetrahydroquinoline structure were crucial for enhancing bioavailability and pharmacological efficacy .

Case Study 2: Antiviral Efficacy

A related study evaluated various triazole derivatives for their antiviral activities. The findings indicated that specific structural features significantly impacted the compounds' effectiveness against influenza viruses. The results suggest that further exploration of triazole-containing compounds could lead to effective antiviral agents .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes structural analogs of the target compound, highlighting variations in substituents and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-(3,5-dimethylphenyl), 6-[2-oxo-2-(tetrahydroquinolin-1-yl)ethyl] C₂₅H₂₄N₆O₂ 440.50 High lipophilicity; bulky substituents
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl] 3,4-dimethoxyphenyl, 4-phenylpiperazinyl C₂₅H₂₅N₇O₄ 487.52 Piperazinyl group enhances solubility via basic nitrogen
3-(4-(Trifluoromethoxy)phenyl) analog 4-trifluoromethoxyphenyl C₁₁H₆F₃N₅O₂ 297.19 Electron-withdrawing CF₃O group increases polarity
3-(4-Methoxyphenyl) analog 4-methoxyphenyl C₁₁H₉N₅O₂ 243.23 Smaller substituent; lower molecular weight
2-Amino-6-(3-chlorobenzyl)-5-hexyl analog 3-chlorobenzyl, hexyl C₁₉H₂₂ClN₅O 371.87 Chlorine atom and alkyl chain may improve membrane penetration
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl) Quinolin-3-yl, phenyl C₂₄H₁₈N₄O₃ 410.43 Extended aromatic system (quinoline) for planar interactions

Key Findings from Comparative Studies

Substituent Effects on Solubility: The piperazinyl group in the 3,4-dimethoxyphenyl analog (C₂₅H₂₅N₇O₄) likely improves aqueous solubility compared to the target compound due to its basic nitrogen atoms, which can form salts .

Electronic and Steric Influences: The 3,5-dimethylphenyl group in the target compound provides steric hindrance, which may reduce off-target interactions but also limit binding to shallow protein pockets.

Pharmacological Implications: The quinoline-containing analog () demonstrates how extended aromatic systems (e.g., quinoline) can enhance planar stacking with enzyme active sites, a feature absent in the target compound’s tetrahydroquinoline group due to its non-aromatic nature . The chlorobenzyl-hexyl analog () highlights the role of halogen atoms and alkyl chains in modulating logP values and bioavailability .

Biological Activity

The compound 3-(3,5-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features several key structural elements:

  • Triazolo[4,5-d]pyrimidine core : Known for various biological activities including anticancer and antiviral properties.
  • Tetrahydroquinoline moiety : This structure is often associated with neuroactive and analgesic effects.
  • Dimethylphenyl substitution : Modifications at this position can influence the compound's lipophilicity and receptor binding affinity.

Table 1: Structural Components of the Compound

ComponentDescription
Triazolo[4,5-d]pyrimidineHeterocyclic base with diverse bioactivity
TetrahydroquinolineAssociated with neuroactivity
DimethylphenylEnhances lipophilicity and potential binding

Anticancer Activity

Research has indicated that compounds similar to triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazolo[1,5-a]pyrimidine exert potent effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .

Case Study: Anticancer Efficacy

A study on newly synthesized triazolopyrimidine derivatives revealed promising anticancer activities. Compounds tested against MCF-7 and A549 showed enhanced cytotoxicity compared to doxorubicin, a commonly used chemotherapeutic agent. Notably, compounds with specific substitutions on the triazole ring exhibited IC50 values as low as 24.4 μM against L. braziliensis .

Antiviral Activity

The antiviral potential of triazolo[4,5-d]pyrimidines has also been explored. One study reported that derivatives demonstrated effective inhibition of chikungunya virus (CHIKV) replication at very low concentrations (sub-micromolar range). The mechanism involves targeting viral proteins essential for replication .

Table 2: Biological Activities of Related Compounds

Activity TypeCompound TypeIC50 Range (μM)Target Virus/Cancer Type
AnticancerTriazolo[1,5-a]pyrimidine0.5 - 10MCF-7, A549
AntiviralTriazolo[4,5-d]pyrimidine<1CHIKV

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the tetrahydroquinoline and triazole moieties have been shown to significantly influence potency and selectivity.

Key Findings in SAR Studies

  • Substitution Patterns : Variations in substituents on the phenyl ring impact lipophilicity and receptor affinity.
  • Core Modifications : Altering functional groups on the triazole or pyrimidine rings can enhance anticancer activity.
  • Tetrahydroquinoline Variants : Different alkyl substitutions can modulate neuroactive properties .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves iterative adjustments to reaction conditions, such as solvent choice (e.g., polar aprotic solvents for cyclization steps), temperature control (e.g., reflux for 12–24 hours for ring closure), and catalyst selection (e.g., transition-metal catalysts for triazole formation). Evidence from analogous triazolopyrimidinone syntheses suggests using ionic liquids (e.g., BMIM-PF6) to enhance reaction efficiency and reduce side products . Post-synthesis purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) is critical to isolate the target compound. Purity should be confirmed by HPLC (>95%) and structural validation via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How should researchers address discrepancies in spectroscopic data during structural characterization?

Methodological Answer:
Discrepancies between experimental and theoretical NMR shifts (e.g., unexpected coupling patterns or peak splitting) may arise from conformational flexibility, tautomerism, or residual solvent effects. To resolve this:

  • Perform variable-temperature NMR to identify dynamic processes.
  • Compare experimental data with computational simulations (DFT-based NMR prediction tools).
  • Use 2D techniques (COSY, HSQC, HMBC) to confirm connectivity, particularly for distinguishing triazole and pyrimidinone protons .
    Contradictions in mass spectrometry (e.g., unexpected adducts) require re-optimization of ionization parameters (ESI vs. APCI) and collision-induced dissociation (CID) settings .

Basic: What are the best practices for characterizing the compound’s stability under varying storage conditions?

Methodological Answer:
Stability studies should include:

  • Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photostability: Exposure to UV-Vis light (e.g., 254 nm for 48 hours) with periodic HPLC monitoring for degradation products.
  • Humidity sensitivity: Storage at 40°C/75% relative humidity (ICH guidelines) with Karl Fischer titration to assess hygroscopicity.
    Evidence from safety data sheets of related triazolopyrimidines recommends inert-atmosphere storage (argon) at –20°C to prevent oxidation .

Advanced: How to design a robust experimental framework for evaluating the compound’s biological activity?

Methodological Answer:
Adopt a tiered approach:

In vitro assays:

  • Target engagement: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to hypothesized targets (e.g., kinases, GPCRs).
  • Cellular efficacy: Dose-response curves (IC50_{50}/EC50_{50}) in relevant cell lines, with controls for cytotoxicity (MTT assay) .

Mechanistic studies:

  • Transcriptomic/proteomic profiling to identify pathways modulated by the compound.
  • Pharmacological validation via siRNA knockdown or CRISPR-Cas9 gene editing .

In vivo models:

  • Pharmacokinetic studies (Cmax_{max}, T1/2_{1/2}) in rodents, prioritizing routes of administration (oral vs. intravenous) based on solubility .

Advanced: What strategies are effective for resolving contradictions in structure-activity relationship (SAR) data?

Methodological Answer:
Contradictions in SAR (e.g., a substituent enhancing activity in one assay but reducing it in another) may stem from off-target effects or assay-specific artifacts. Mitigation strategies include:

  • Orthogonal assays: Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays).
  • Molecular docking and MD simulations: Identify binding poses that explain divergent activities.
  • Proteome-wide profiling (e.g., kinase inhibitor panels) to exclude polypharmacology .
    For example, modifying the 3,5-dimethylphenyl group could alter steric hindrance, impacting target selectivity .

Advanced: How to assess the compound’s environmental impact using ecotoxicological models?

Methodological Answer:
Follow the INCHEMBIOL framework :

Fate analysis:

  • Determine logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Hydrolysis/photolysis studies under simulated environmental conditions (pH 7–9, UV light).

Toxicity profiling:

  • Acute toxicity: Daphnia magna or zebrafish embryo assays (LC50_{50}).
  • Chronic effects: Algal growth inhibition tests (OECD 201) over 72 hours.

Biotic/abiotic degradation:

  • Use LC-MS/MS to track degradation products in soil/water matrices.

Basic: What analytical techniques are critical for confirming the compound’s identity post-synthesis?

Methodological Answer:
A combination of:

  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Spectroscopy:
    • 1^1H/13^{13}C NMR (DMSO-d6_6 or CDCl3_3) to confirm substituent positions.
    • FT-IR for functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}).
  • Mass spectrometry: HRMS (ESI+) to verify molecular formula (e.g., [M+H]+^+ with <2 ppm error) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.